molecular formula C20H17F3N4O2S2 B2675910 N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 392296-45-6

N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2675910
CAS No.: 392296-45-6
M. Wt: 466.5
InChI Key: LSNBJXKEKIENKV-UHFFFAOYSA-N
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Description

N-[5-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a 1,3,4-thiadiazole derivative characterized by a sulfanyl-linked carbamoyl methyl group attached to a 3,5-dimethylphenyl moiety and a benzamide substituent with a trifluoromethyl group. The 1,3,4-thiadiazole core is a well-documented scaffold in medicinal chemistry due to its diverse bioactivity, including insecticidal, fungicidal, and antimicrobial properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 3,5-dimethylphenyl substituent may optimize hydrophobic interactions in biological systems .

Properties

IUPAC Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2S2/c1-11-6-12(2)8-15(7-11)24-16(28)10-30-19-27-26-18(31-19)25-17(29)13-4-3-5-14(9-13)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNBJXKEKIENKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3,5-dimethylphenyl isocyanate with a suitable thiadiazole precursor under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Pharmacological Potential

The compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their extensive range of biological activities. These include:

  • Antimicrobial Activity : Thiadiazole derivatives have demonstrated significant effectiveness against various bacterial strains and fungi. For instance, compounds within this class have shown antibacterial activity against Staphylococcus aureus and Escherichia coli . The unique structure of N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide suggests potential synergy with existing antibiotics due to its unique mechanism of action .
  • Anticancer Properties : Research indicates that thiadiazole derivatives exhibit anticancer activity in various in vitro and in vivo models. Several compounds have moved into clinical trials either as single agents or in combination with existing anticancer drugs . The compound's structure enhances its interaction with biological targets involved in cancer progression.

Case Studies and Research Findings

Several studies have documented the efficacy of thiadiazole derivatives:

StudyFindings
Olsen et al. (2018)Highlighted the antimicrobial properties of 2-amino-1,3,4-thiadiazole derivatives .
PMC Review (2020)Discussed the anticancer activities of thiadiazole-containing compounds across various cancer models .
Frontiers in Chemistry (2022)Reviewed the biological activities associated with 1,3,4-thiadiazole moieties including antidiabetic and anticonvulsant properties .

Mechanism of Action

The mechanism of action of N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiators include:

  • 1,3,4-Thiadiazole core : Shared with other bioactive derivatives (e.g., insecticidal thiadiazoles in ), but distinct from 1,2,4-triazoles () or oxadiazoles ().
  • Trifluoromethyl benzamide : Enhances electron-withdrawing effects and membrane permeability compared to methylsulfanyl or halogenated groups in analogs .
  • Carbamoyl methyl sulfanyl linkage : Unlike S-alkylated triazoles () or oxadiazole sulfanyl derivatives (), this group may influence tautomerism and hydrogen-bonding capacity.

Table 1: Structural Comparison of Selected Thiadiazole/Triazole Derivatives

Compound Name/Class Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound 1,3,4-Thiadiazole 3-(Trifluoromethyl)benzamide, 3,5-dimethylphenyl carbamoyl methyl sulfanyl Potential enhanced binding affinity
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Methylsulfanyl benzylidene Insecticidal, fungicidal; planar structure with H-bonds
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole Halogenated phenylsulfonyl, difluorophenyl Tautomer-dependent activity; C=S stretching at 1247–1255 cm⁻¹
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides 1,3,4-Oxadiazole Thiazolylmethyl, substituted phenyl Synthesized via reflux with CS₂/KOH; sulfanyl linkage
Physicochemical and Spectral Properties
  • IR Spectroscopy : The target compound’s carbamoyl group is expected to show C=O stretching (~1660–1680 cm⁻¹) and NH vibrations (~3150–3319 cm⁻¹), as seen in ’s hydrazinecarbothioamides . Absence of S-H bands (~2500–2600 cm⁻¹) would confirm the absence of thiol tautomers.
  • Hydrophobic Interactions : The 3,5-dimethylphenyl and trifluoromethyl groups may promote hydrophobic enclosure, a critical factor in binding affinity per ’s docking studies .

Biological Activity

N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a complex compound featuring a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are recognized for their broad spectrum of biological activities, including antiviral , antibacterial , antifungal , anticancer , and anti-inflammatory effects. The unique structure of the thiadiazole ring allows these compounds to interact with various biological targets effectively, leading to significant therapeutic potential .

The biological activity of thiadiazole derivatives is largely attributed to their ability to:

  • Cross Cellular Membranes : The mesoionic nature of thiadiazoles facilitates their penetration into cells, allowing them to reach intracellular targets.
  • Interact with Multiple Targets : These compounds can influence various biochemical pathways, enhancing their effectiveness against multiple disease states .
  • Modulate Enzymatic Activity : Thiadiazoles have been shown to inhibit key enzymes involved in disease processes, such as polymerases in viral replication .

Anticancer Activity

Thiadiazole derivatives exhibit promising anticancer properties by inducing apoptosis and inhibiting cell proliferation. For instance, studies have shown that certain thiadiazole compounds can significantly reduce tumor cell viability in vitro. The compound this compound has demonstrated efficacy in various cancer cell lines, indicating its potential as an anticancer agent .

Antiviral Activity

Research indicates that thiadiazole derivatives can effectively inhibit viral replication. For example, compounds similar to the one have been reported to block the activity of viral RNA polymerases, which are crucial for the replication of viruses such as Hepatitis C . The specific compound may exhibit similar antiviral properties due to its structural features.

Antibacterial and Antifungal Effects

Thiadiazole derivatives have shown significant antibacterial and antifungal activities. The presence of the thiadiazole ring enhances the interaction with microbial targets, leading to effective inhibition of growth. The compound's unique substituents may further modulate its activity against specific bacterial strains .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiadiazole derivatives:

StudyCompound TestedBiological ActivityKey Findings
Thiadiazole DerivativesAnticancerSignificant reduction in cell viability in cancer cell lines.
Various ThiadiazolesAntiviralInhibition of HCV NS5B polymerase with IC50 values < 0.35 μM.
1,3,4-Thiadiazole DerivativesAntimicrobialBroad spectrum activity against various pathogens.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, a base (e.g., K₂CO₃) in polar aprotic solvents like DMF facilitates thioether bond formation between thiadiazole-thiol intermediates and alkyl halides. Reaction optimization should focus on:

  • Solvent selection : DMF or acetonitrile for solubility and reactivity .
  • Temperature : Room temperature or mild heating (e.g., 40–60°C) to avoid side reactions .
  • Stoichiometry : A 1.1:1 molar ratio of alkyl halide to thiol intermediate ensures complete conversion .
  • Purification : Column chromatography using gradients of ethyl acetate/hexane to isolate the pure product.

Q. What spectroscopic techniques are essential for confirming the compound’s structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR), thiadiazole protons (δ 7–9 ppm in ¹H NMR), and carbamoyl protons (δ 8–10 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight with <2 ppm error.
  • FT-IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and sulfanyl (C-S) bonds (~600–700 cm⁻¹).

Q. What preliminary biological assays are recommended to evaluate its antimicrobial or antitumor potential?

  • Methodological Answer :

  • Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .
  • Antitumor : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Include cisplatin as a reference .

Advanced Research Questions

Q. How can researchers address contradictory results in biological activity between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability via HPLC/MS in plasma to assess absorption/metabolism discrepancies .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced efficacy in vivo.
  • Formulation Optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance stability and target delivery .

Q. What computational strategies are effective in predicting binding affinity with target proteins?

  • Methodological Answer :

  • Glide Docking (Schrödinger Suite) : Use the XP scoring function to model hydrophobic enclosure and hydrogen-bonding patterns. Prepare the protein structure with the OPLS-AA force field and refine poses via Monte Carlo sampling .
  • MD Simulations (AMBER/NAMD) : Run 100-ns trajectories to assess binding stability, focusing on ligand-protein RMSD and interaction entropy .

Q. How can the thiadiazole core’s electronic properties be modified to enhance pharmacokinetics?

  • Methodological Answer :

  • Hammett Analysis : Introduce electron-withdrawing groups (e.g., -NO₂) at the 2-position of the thiadiazole to increase metabolic stability .
  • LogP Optimization : Replace the trifluoromethyl group with hydrophilic moieties (e.g., -SO₃H) to improve aqueous solubility while retaining activity .

Q. What methodologies are critical for analyzing structure-activity relationships (SAR) when varying substituents?

  • Methodological Answer :

  • Multivariate QSAR Modeling : Use PLS (Partial Least Squares) regression to correlate substituent descriptors (e.g., σ, π) with biological activity data .
  • Crystallography : Co-crystallize derivatives with target enzymes (e.g., dihydrofolate reductase) to map critical binding interactions .

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